molecular formula C19H23BrN2O4S B4987522 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide

Cat. No. B4987522
M. Wt: 455.4 g/mol
InChI Key: RVIKUHGMXSHQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide, commonly known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. BSI-201 is a PARP inhibitor, which means it inhibits the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibiting it can lead to DNA damage and cell death in cancer cells.

Mechanism of Action

BSI-201 inhibits PARP, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. BSI-201 has been shown to be particularly effective in cancer cells that have defects in other DNA repair pathways, such as those with mutations in BRCA1/2 genes.
Biochemical and Physiological Effects:
BSI-201 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, BSI-201 has been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of BSI-201 is that it has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer development. However, one limitation is that BSI-201 has a relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

There are several future directions for research on BSI-201. One area of interest is the development of more potent PARP inhibitors that can overcome the limitations of BSI-201. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitors. Finally, there is interest in combining PARP inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their effectiveness in cancer treatment.

Synthesis Methods

BSI-201 can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form the intermediate 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide. The second step involves the reaction of the intermediate with N-isopropylglycine to form BSI-201.

Scientific Research Applications

BSI-201 has been extensively studied for its potential in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. BSI-201 has also been shown to have a synergistic effect with other PARP inhibitors, such as olaparib, in inhibiting the growth of cancer cells.

properties

IUPAC Name

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4S/c1-4-26-17-9-7-16(8-10-17)22(13-19(23)21-14(2)3)27(24,25)18-11-5-15(20)6-12-18/h5-12,14H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIKUHGMXSHQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide

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